2-Bromo-5-fluoro-4-methylbenzoic acid synthesis pathway
2-Bromo-5-fluoro-4-methylbenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-methylbenzoic Acid
Executive Summary
2-Bromo-5-fluoro-4-methylbenzoic acid is a key structural motif and versatile building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring ortho-bromo, meta-fluoro, and para-methyl groups relative to the carboxylic acid, provides multiple reaction handles for the construction of complex molecular architectures. This guide provides a detailed examination of viable synthetic pathways for this compound, intended for researchers, chemists, and drug development professionals. We will analyze strategies including late-stage electrophilic bromination, directed ortho-metalation, and a regiochemically precise Sandmeyer reaction. A thorough evaluation of these methodologies, complete with mechanistic insights, step-by-step protocols, and process flow diagrams, culminates in the recommendation of the Sandmeyer approach as the most robust and reliable route for achieving the target molecule with high purity and yield.
2-Bromo-5-fluoro-4-methylbenzoic acid (CAS No. 1003709-54-3) is a halogenated aromatic carboxylic acid derivative. Its utility in organic synthesis is significant, primarily serving as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of its functional groups imparts specific reactivity:
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Carboxylic Acid: Enables amide bond formation, esterification, or can act as a directing group in certain reactions.
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Bromine Atom: Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[3]
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Fluorine Atom: Influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4]
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Methyl Group: Modulates the electronic landscape of the aromatic ring and can be a site for further functionalization.
This combination makes the compound a valuable precursor for creating novel therapeutic agents and functional materials.[1][3]
Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-methylbenzoic acid
| Property | Value | Source |
| CAS Number | 1003709-54-3 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Boiling Point | 314.7±42.0°C (Predicted) | [1] |
Retrosynthetic Analysis
A successful synthesis of 2-Bromo-5-fluoro-4-methylbenzoic acid hinges on achieving precise regiochemical control of the three substituents around the benzene ring. We can envision several retrosynthetic disconnections.
Caption: Retrosynthetic pathways for 2-Bromo-5-fluoro-4-methylbenzoic acid.
This analysis highlights three primary strategies:
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Pathway A (Electrophilic Aromatic Substitution): The most direct, yet challenging, route involves the bromination of a pre-existing 5-fluoro-4-methylbenzoic acid. The challenge lies in directing the incoming electrophile to the sterically hindered C2 position over other activated positions.
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Pathway B (Sandmeyer Reaction): A robust, multi-step approach that builds the substitution pattern around an aniline precursor. The position of the bromine is unequivocally defined by the initial position of the amino group, offering excellent regiocontrol.
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Pathway C (Directed ortho-Metalation): A powerful modern technique where the carboxylate group directs lithiation to the adjacent ortho-position, followed by quenching with an electrophilic bromine source.
Synthesis Pathway I: Directed ortho-Metalation (DoM) Strategy
Directed ortho-metalation (DoM) is a highly effective method for regioselective functionalization of aromatic rings.[5] The strategy leverages a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-proton. The resulting aryllithium intermediate is then trapped with an electrophile.[6]
Mechanistic Principles
In this case, the carboxylic acid of the starting material, 5-fluoro-4-methylbenzoic acid, is first deprotonated by the organolithium base to form a lithium carboxylate. This carboxylate then acts as the DMG, coordinating the lithium cation and directing a second equivalent of the base to deprotonate the C2 position, which is ortho to the carboxylate.
Caption: Workflow for the Directed ortho-Metalation (DoM) pathway.
Proposed Experimental Protocol
Starting Material: 5-Fluoro-4-methylbenzoic acid (synthesis required, typically via oxidation of 4-fluoro-3-methyltoluene).
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
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Substrate Addition: Dissolve 5-fluoro-4-methylbenzoic acid (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled solvent.
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Lithiation: Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation. Stir the resulting mixture for 1-2 hours at -78 °C.
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Electrophilic Quench: Dissolve a suitable electrophilic bromine source, such as 1,2-dibromotetrafluoroethane or carbon tetrabromide (1.5 eq), in anhydrous THF and add it dropwise to the reaction mixture.
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Workup: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
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Extraction and Purification: Acidify the aqueous layer with 1M HCl to pH ~2. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality and Trustworthiness: This protocol is based on well-established DoM principles.[7][8] The use of 2.2 equivalents of n-BuLi is critical: one for the acidic proton and one for the ortho C-H activation. Low temperatures (-78 °C) are essential to prevent side reactions and ensure the stability of the aryllithium intermediate.[6] The choice of a non-nucleophilic bromine source can be important to avoid side reactions.
Synthesis Pathway II: Sandmeyer Reaction Strategy (Recommended)
This pathway offers superior regiochemical control compared to electrophilic substitution and is often more scalable than DoM approaches. The strategy relies on the conversion of a primary aromatic amine to a diazonium salt, which is then substituted with a bromide using a copper(I) catalyst. A similar, successful synthesis has been reported for the corresponding methyl ester, validating this approach.[9]
Overall Workflow
The synthesis begins with a suitable aniline, which is diazotized and then subjected to the Sandmeyer reaction. If the starting material is an ester, a final hydrolysis step is required.
Caption: Experimental workflow for the Sandmeyer reaction pathway.
Detailed Experimental Protocol
Part 1: Diazotization and Sandmeyer Reaction (Adapted from the synthesis of the methyl ester[9])
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Preparation: Create a suspension of methyl 2-amino-5-fluoro-4-methylbenzoate (1.0 eq) in 48% hydrobromic acid (HBr). Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.
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Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.0 eq) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C. Stir the resulting solution for 30 minutes at 0 °C. The formation of the diazonium salt should be monitored (e.g., with starch-iodide paper).
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Sandmeyer Reaction: To the cold diazonium salt solution, add copper(I) bromide (CuBr, 1.0 eq) portion-wise. The addition may cause gas evolution (N₂).
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Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
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Workup and Extraction: Add ethyl acetate to the reaction mixture. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 2-bromo-5-fluoro-4-methylbenzoate.
Part 2: Saponification
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Hydrolysis: Dissolve the crude methyl ester from the previous step in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The product, 2-Bromo-5-fluoro-4-methylbenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Trustworthiness: This protocol is highly reliable due to its foundation in the well-understood Sandmeyer reaction mechanism. The regiochemistry is locked in by the position of the amine on the starting material. Each step is a standard, high-yielding transformation in organic synthesis, making this a robust and reproducible pathway.
Purification and Characterization
Regardless of the synthetic route chosen, the final product must be rigorously purified and its identity confirmed.
Table 2: Purification and Analytical Characterization
| Technique | Protocol / Expected Results |
| Purification | Recrystallization from ethanol/water or purification via column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| ¹H NMR | Expect distinct signals for the two aromatic protons (likely doublets), the methyl group protons (singlet), and the carboxylic acid proton (broad singlet). Chemical shifts will be influenced by the electronic effects of the bromo and fluoro substituents. A related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, shows aromatic protons around δ 7.6 and 7.2 ppm and a methyl singlet at δ 2.18 ppm.[9] |
| ¹³C NMR | Expect 8 distinct carbon signals corresponding to the aromatic carbons, the methyl carbon, and the carboxyl carbon. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely coupled to the adjacent aromatic protons. |
| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio). HRMS should confirm the molecular formula C₈H₆BrFO₂. |
| Infrared (IR) | Expect characteristic peaks for O-H stretching (broad, ~3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹) of the carboxylic acid, as well as C-H and C=C aromatic stretches. |
Safety Considerations
The synthesis of 2-Bromo-5-fluoro-4-methylbenzoic acid involves several hazardous materials and reactions that must be handled with appropriate safety precautions in a well-ventilated fume hood.
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Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
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Bromine/Bromine Sources: Highly corrosive, toxic, and strong oxidizers. Handle with extreme care and appropriate personal protective equipment (PPE).
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Strong Acids (HBr, HCl): Corrosive and can cause severe burns.
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Diazonium Salts: Potentially explosive, especially when isolated in a dry state. These intermediates should always be kept cold and used in solution without isolation.
Conclusion
While several synthetic strategies for 2-Bromo-5-fluoro-4-methylbenzoic acid are plausible, the Sandmeyer reaction pathway (Pathway II) emerges as the most dependable and regiochemically precise method. Its reliance on well-established, high-yielding reactions and the definitive control of substituent placement make it superior for producing the target compound with high purity. The Directed ortho-Metalation (DoM) approach is a powerful alternative, particularly for small-scale synthesis and analog generation, but may require more rigorous optimization of reaction conditions. The successful synthesis of this versatile building block opens the door to a wide array of complex molecules for applications in drug discovery and advanced materials.
References
-
PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]
-
MySkinRecipes. 2-Bromo-5-fluoro-4-methylbenzoic acid. Available from: [Link]
-
PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available from: [Link]
-
MySkinRecipes. 5-Bromo-2-fluoro-4-methylbenzoic acid. Available from: [Link]
-
PubChem. 4-Bromo-2-fluoro-5-methylbenzoic acid. Available from: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 2-amino-4-bromo-5-fluorobenzoic acid. Available from: [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]
-
Myers Research Group. Directed (ortho) Metallation. Available from: [Link]
-
Wikipedia. Directed ortho metalation. Available from: [Link]
-
Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. Available from: [Link]
Sources
- 1. 2-Bromo-5-fluoro-4-methylbenzoic acid [myskinrecipes.com]
- 2. 5-Bromo-2-fluoro-4-methylbenzoic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 9. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
